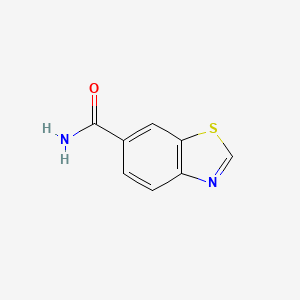

![molecular formula C15H24N2O17P2 B561051 Uridine diphosphate glucose, [glucose-6-3H] CAS No. 108866-91-7](/img/structure/B561051.png)

Uridine diphosphate glucose, [glucose-6-3H]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uridine diphosphate glucose, [glucose-6-3H] is a nucleotide sugar involved in glycosyltransferase reactions in metabolism. It serves as an activated form of glucose and is a precursor for various biochemical compounds such as glycogen, sucrose, lipopolysaccharides, and glycosphingolipids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Uridine diphosphate glucose is synthesized through the reaction of glucose-1-phosphate with uridine triphosphate, catalyzed by the enzyme UDP-glucose pyrophosphorylase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 .

Industrial Production Methods

Industrial production of uridine diphosphate glucose often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme UDP-glucose pyrophosphorylase, facilitating the large-scale synthesis of uridine diphosphate glucose .

Análisis De Reacciones Químicas

Types of Reactions

Uridine diphosphate glucose undergoes various types of chemical reactions, including:

Glycosylation: Transfer of glucose to other molecules.

Epimerization: Conversion to uridine diphosphate galactose.

Oxidation: Conversion to uridine diphosphate glucuronic acid.

Common Reagents and Conditions

Glycosylation: Catalyzed by glycosyltransferases in the presence of acceptor molecules.

Epimerization: Catalyzed by UDP-glucose 4-epimerase.

Oxidation: Catalyzed by UDP-glucose dehydrogenase.

Major Products

Glycogen: Formed through glycosylation.

Uridine diphosphate galactose: Formed through epimerization.

Uridine diphosphate glucuronic acid: Formed through oxidation.

Aplicaciones Científicas De Investigación

Uridine diphosphate glucose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in glycosylation reactions to study enzyme mechanisms.

Biology: Plays a crucial role in carbohydrate metabolism and cell wall biosynthesis in plants.

Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.

Industry: Used in the production of bioactive compounds and as a precursor in the synthesis of complex carbohydrates

Mecanismo De Acción

Uridine diphosphate glucose exerts its effects by serving as a glucose donor in glycosylation reactions. It interacts with glycosyltransferases, transferring glucose to acceptor molecules, which can then be incorporated into glycogen, polysaccharides, or other complex carbohydrates. This process is essential for energy storage and structural integrity in cells .

Comparación Con Compuestos Similares

Similar Compounds

- Uridine diphosphate galactose

- Uridine diphosphate glucuronic acid

- Thymidine diphosphate glucose

Uniqueness

Uridine diphosphate glucose is unique due to its role as a central intermediate in carbohydrate metabolism. Unlike uridine diphosphate galactose and uridine diphosphate glucuronic acid, which are specific to certain pathways, uridine diphosphate glucose serves as a precursor for multiple biochemical compounds, making it a versatile and essential molecule in various metabolic processes .

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i3T2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-JTLYYUNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetyl chloride](/img/structure/B560971.png)

![(E)-N-[(3-methylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B560983.png)

![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)

![(1R,5S,6S,9R)-6-acetyl-1,5-dimethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-triene-11,16-dione](/img/structure/B560986.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)